molecular formula C11H8O3 B1678898 Plumbagine CAS No. 481-42-5

Plumbagine

Numéro de catalogue: B1678898
Numéro CAS: 481-42-5
Poids moléculaire: 188.18 g/mol
Clé InChI: VCMMXZQDRFWYSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Plumbagin, a naphthoquinone compound isolated from Plumbago zeylanica L., has been found to interact with several key proteins involved in cancer signaling . These include PI3Kγ , AKT1/PKBα , Bcl-2 , NF-κB , and Stat3 . Additionally, it has been suggested that plumbagin may target OCT4 and KLF4 in the treatment of ovarian cancer .

Mode of Action

Plumbagin exerts its effects by interacting with its targets and inducing changes in their activity. It has been shown to inhibit the activity of multiple cancer-signaling proteins . For instance, it has been found to inactivate the Akt/NF-kB , MMP-9 , and VEGF pathways, which are essential for cancer cell development .

Biochemical Pathways

Plumbagin affects several biochemical pathways. It enhances reactive oxygen species (ROS) production, generating oxidative stress, and regulates the PI3K/Akt and MAPK signaling pathways . It also inhibits the VEGF-A and VEGF-B pathways, which promote vascular angiogenesis primarily through activation of two receptors, VEGFR1 and VEGFR2 .

Pharmacokinetics

Plumbagin exhibits a pharmacokinetic profile characterized by delayed absorption and short residence time in plasma . This property may explain the weak antimalarial activity of plumbagin observed in animal models . .

Result of Action

The molecular and cellular effects of plumbagin’s action include the induction of apoptosis and suppression of tumor cell proliferation through ROS production . It also causes DNA double-strand break by oxidative DNA base damage . In addition, it has been found to induce G2/M cell cycle arrest and down-regulate cell cycle-related proteins in H460 cells .

Action Environment

The action of plumbagin can be influenced by environmental factors. For instance, the elicitation process incorporated into in vitro cultivation with regenerated plants that retain all of their intact organs has been found to enhance plumbagin production . Certain elicitors induced root browning and tissue necrosis, as confirmed by propidium iodide (pi) staining .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions

La plumbagine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

La this compound a été largement étudiée pour ses applications thérapeutiques potentielles :

Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

La plumbagine appartient à la famille des naphtoquinones, qui comprend d'autres composés tels que la juglone et la ménadione . Comparée à ces composés, la this compound présente des activités biologiques uniques :

Composés similaires

La combinaison unique d'activités biologiques et de potentiel thérapeutique de la this compound en fait un candidat prometteur pour des recherches et des développements plus poussés dans divers domaines.

Propriétés

IUPAC Name

5-hydroxy-2-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMXZQDRFWYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075413
Record name 1,4-Naphthalenedione, 5-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-42-5
Record name Plumbagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plumbagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plumbagin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plumbagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Naphthalenedione, 5-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-methyl-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLUMBAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Eppendorf tubes containing either 25 mg of CPPD or 1 uM fMLP (with 0.5 uM cytochalasin B) were maintained at 37° C. To the tubes were added 0.5 mL of cells at 37° C. followed by shaking to initiate the reactions. At appropriate times, tubes were centrifuged at 10,000× g for 10 s and 0.4 mL of supernatant was stored at −20° C. for later assay. Myeloperoxidase (MPO) activity was measured by the increase in absorbance at 450 nm that accompanies the oxidation of o-dianisidine. Dianisidine (7.8 mg) was dissolved in 100 mL of 0.1 M citrate buffer, pH 5.5 and to a 1 mL cuvette were added 0.89 mL of the dianisidine solution, followed by 50 mL of 1% Triton X 100, 10 mL of 0.05% hydrogen peroxide and 50 mL of crystal-cell supernatant. MPO activity was determined from the change in absorbance (450 nm) per minute, (ΔA450), using the following relationship: Dianisidine oxidation (nmol/min)=50 ΔA450
Name
fMLP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.8 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.89 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crystal-cell
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plumbagin
Reactant of Route 2
Plumbagin
Reactant of Route 3
Plumbagin
Reactant of Route 4
Plumbagin
Reactant of Route 5
Plumbagin
Reactant of Route 6
Plumbagin
Customer
Q & A

Q1: What are the primary molecular targets of plumbagin?

A1: Plumbagin interacts with a diverse range of molecular targets, contributing to its pleiotropic effects. Key targets include:

  • Transcription factors: Notably, plumbagin inhibits the activity of NF-κB [, , , ], STAT3 [, , , , ], and FOXM1 [].
  • Signaling pathways: It modulates several signaling cascades, including PI3K/AKT/mTOR [, , , ], MAPK (JNK, p38, ERK) [, , , ], and Wnt/β-catenin [, ].
  • Cellular proteins: Plumbagin interacts with tubulin [, ], disrupting microtubule dynamics. It also affects the expression and function of proteins like p53 [, , ], Bcl-2 family members [, , ], and caspases [, ].
  • Ion channels: Plumbagin inhibits both Ca2+-activated chloride channels (CaCC) and cystic fibrosis transmembrane conductance regulator (CFTR) channels [].

Q2: How does plumbagin's interaction with these targets translate into its observed biological effects?

A2: Plumbagin's interaction with these targets influences various cellular processes, leading to its observed effects:

  • Anti-proliferative activity: Inhibition of proliferation is linked to cell cycle arrest, particularly in the G2/M phase [, , ], and induction of apoptosis [, , , , , , ] in various cancer cell lines. These effects are mediated through modulation of cell cycle regulators, pro-apoptotic proteins (Bax), and apoptotic pathways.
  • Anti-inflammatory activity: Plumbagin suppresses inflammation by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8 [, , ].
  • Anti-metastatic activity: Plumbagin inhibits the invasion and migration of cancer cells [, , ], potentially by suppressing matrix metalloproteinase (MMP) expression and modulating epithelial-mesenchymal transition (EMT) [, ].
  • Antioxidant activity: Plumbagin exhibits both pro-oxidant and antioxidant effects depending on the context. It can induce ROS production leading to cell death in cancer cells [, ], while in other contexts, it can activate the Nrf2 pathway, promoting the expression of antioxidant enzymes [, ].

Q3: What is the chemical structure and formula of plumbagin?

A3: Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a bicyclic naphthoquinone with the molecular formula C11H8O3.

Q4: What are the key spectroscopic characteristics of plumbagin?

A4: Spectroscopic data is crucial for identifying and characterizing plumbagin:

    Q5: What is known about the stability of plumbagin under various conditions?

    A5: Plumbagin's stability is influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents. Studies exploring specific stability profiles under different conditions would be valuable.

    Q6: What are the challenges and strategies for formulating plumbagin to improve its stability, solubility, or bioavailability?

    A6: Plumbagin exhibits limited water solubility, potentially hindering its bioavailability. Formulation strategies to address this issue include:

    • Nanoemulsions: Plumbagin-loaded nanoemulsions have shown improved stability, controlled release, and enhanced antiproliferative activity against prostate cancer cells [].

    Q7: What evidence supports the anticancer activity of plumbagin in preclinical models?

    A7: Numerous studies demonstrate plumbagin's anticancer effects in vitro and in vivo:

    • In vitro studies: Plumbagin inhibits proliferation, induces apoptosis, and suppresses invasion in various cancer cell lines, including lung cancer [, , ], breast cancer [, , ], liver cancer [, , ], and others [, , , ].
    • In vivo studies: Plumbagin reduces tumor growth in xenograft models of lung cancer [], breast cancer [], and other cancers. It also demonstrates protective effects in models of liver fibrosis [, ], arthritis [], and spinal cord injury [].

    Q8: What is the safety profile of plumbagin based on current research?

    A8: While plumbagin shows promising therapeutic potential, further research is necessary to establish its safety profile comprehensively.

    • Toxicity studies: In vivo studies suggest that plumbagin can induce toxicity at high doses. For example, in a study on pregnant rats, plumbagin administration caused a reduction in body weight and abortifacient effects [].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.